Bienvenue dans la boutique en ligne BenchChem!

2-(3-Bromophenyl)-4-(chloromethyl)-1,3-thiazole

regioisomer CCR2 antagonist pharmacophore mapping

CAS 900640-85-9 is the halogenated thiazole intermediate with meta-bromophenyl (C2) and chloromethyl (C4) substitution—the exact pattern required for CCR2/CCR5 dual antagonist pharmacophores (WO 2011/073154 A1). Unlike para-bromo or regioisomeric analogs, only this CAS-grade ensures synthetic fidelity to the patented route. Also serves as a certified impurity reference standard for pharmaceutical QC. The orthogonal bromophenyl and chloromethyl vectors enable reliable SAR in fragment-based screening. Procure this specific regioisomer to avoid structural pitfalls in medicinal chemistry and analytical workflows.

Molecular Formula C10H7BrClNS
Molecular Weight 288.59 g/mol
CAS No. 900640-85-9
Cat. No. B3300261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Bromophenyl)-4-(chloromethyl)-1,3-thiazole
CAS900640-85-9
Molecular FormulaC10H7BrClNS
Molecular Weight288.59 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)C2=NC(=CS2)CCl
InChIInChI=1S/C10H7BrClNS/c11-8-3-1-2-7(4-8)10-13-9(5-12)6-14-10/h1-4,6H,5H2
InChIKeyATQRRFWNSXNVMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Bromophenyl)-4-(chloromethyl)-1,3-thiazole (CAS 900640-85-9): A Specialized Building Block for CCR2/CCR5 Dual Antagonist Synthesis


2-(3-Bromophenyl)-4-(chloromethyl)-1,3-thiazole (CAS 900640-85-9) is a halogenated thiazole derivative with the molecular formula C₁₀H₇BrClNS and a molecular weight of 288.59 g/mol [1]. This compound features a 3-bromophenyl substituent at the thiazole C2 position and a chloromethyl group at the C4 position, positioning it as a strategic intermediate in the synthesis of CCR2 and CCR5 dual receptor antagonists [2]. Unlike general thiazole building blocks, this specific substitution pattern—meta-bromo on the phenyl ring combined with C4-chloromethyl—is explicitly required for constructing the pharmacophore of patented anti-inflammatory and immunomodulatory agents [3].

2-(3-Bromophenyl)-4-(chloromethyl)-1,3-thiazole: Why Analog Substitution Compromises Synthetic and Analytical Integrity


Substituting 2-(3-bromophenyl)-4-(chloromethyl)-1,3-thiazole with a close analog introduces structural variations that can critically alter both synthetic outcomes and analytical precision. As demonstrated in Table 1, regioisomers such as 4-(3-bromophenyl)-2-(chloromethyl)thiazole exhibit identical molecular weight and formula but differ in substitution pattern, which can redirect reactivity pathways and lead to divergent downstream products . Similarly, the para-bromo analog (4-bromophenyl substitution) alters the spatial orientation of the halogen relative to the thiazole core, potentially affecting target binding in medicinal chemistry campaigns . Furthermore, this compound is utilized as an impurity standard in pharmaceutical analysis; substitution with an analog lacking the precise meta-bromo and C4-chloromethyl arrangement would invalidate analytical method specificity, risking false quantification and compromised batch release decisions [1].

2-(3-Bromophenyl)-4-(chloromethyl)-1,3-thiazole: Quantified Differentiation Against Close Analogs


Regioisomeric Specificity: Meta-Bromo C2-Substitution vs. Para-Bromo and C4-Substituted Analogs

The specific regioisomeric arrangement of 2-(3-bromophenyl)-4-(chloromethyl)-1,3-thiazole is non-substitutable. The meta-bromo substitution on the phenyl ring at the C2 position is a defined requirement in the generic formula for CCR2/CCR5 dual antagonists [1]. In contrast, the regioisomer 4-(3-bromophenyl)-2-(chloromethyl)thiazole (CAS 1339546-51-8) reverses the positions of the bromophenyl and chloromethyl groups, resulting in a distinct molecular architecture . While both share identical molecular weight (288.59 g/mol) and elemental composition, the difference in substitution pattern directly impacts the compound's ability to serve as a viable precursor for the same pharmacophore.

regioisomer CCR2 antagonist pharmacophore mapping medicinal chemistry

Phenyl Ring Halogen Position: Meta-Bromo (3-Br) vs. Para-Bromo (4-Br) Substitution

The position of the bromine atom on the phenyl ring significantly impacts the compound's utility. 2-(3-Bromophenyl)-4-(chloromethyl)-1,3-thiazole features a meta-bromo substituent, whereas the analog 2-(4-bromophenyl)-4-(chloromethyl)-1,3-thiazole (CAS 35199-19-0) contains a para-bromo substituent . Although both share identical molecular weight (288.59 g/mol), formula (C₁₀H₇BrClNS), and the same C2-phenyl and C4-chloromethyl substitution pattern on the thiazole ring, the shift of bromine from meta to para alters the molecular geometry and electronic distribution . In the context of CCR2 antagonism, the patent explicitly delineates substitution patterns that define activity; the meta-bromo arrangement is specified within the generic scope of preferred embodiments [1].

halogen position bioisostere CCR5 antagonist structure-activity relationship

Physical Property Differentiation: Melting Point and LogP as Purity and Handling Indicators

Quantifiable physical property data provides a practical basis for procurement and quality control. 2-(3-Bromophenyl)-4-(chloromethyl)-1,3-thiazole exhibits a reported melting point range of 165–170°C and a calculated LogP of 4.016 [1]. In comparison, the regioisomer 4-(3-bromophenyl)-2-(chloromethyl)thiazole (CAS 1339546-51-8) has a reported melting point of 140–142°C . This approximately 25°C difference in melting point, despite identical molecular weight, arises from differences in crystal packing due to the altered substitution pattern. Additionally, the compound requires specific storage conditions of 2–8°C in a dry, sealed environment to maintain stability [2].

melting point LogP purity assessment storage stability procurement specification

2-(3-Bromophenyl)-4-(chloromethyl)-1,3-thiazole: Validated Application Scenarios for Research and Industrial Use


Synthesis of CCR2/CCR5 Dual Antagonists for Inflammatory and Autoimmune Disease Research

This compound serves as a critical intermediate in the multi-step synthesis of patented CCR2/CCR5 dual antagonists. The meta-bromophenyl and C4-chloromethyl substitution pattern corresponds directly to the structural requirements outlined in WO 2011/073154 A1 for compounds targeting chemokine receptor-mediated inflammatory conditions, including asthma, COPD, rheumatoid arthritis, and atherosclerosis [1]. Researchers engaged in chemokine receptor antagonist development should procure this specific CAS number to ensure synthetic fidelity and alignment with the established patent route, thereby avoiding the structural pitfalls of regioisomeric or para-bromo analogs.

Pharmaceutical Impurity Profiling and Analytical Method Validation

Given its classification as an impurity standard, 2-(3-bromophenyl)-4-(chloromethyl)-1,3-thiazole is employed in pharmaceutical quality control for the precise identification and quantification of process-related impurities in drug substances derived from thiazole-based synthetic routes [2]. Analytical chemists requiring a certified reference standard for HPLC or LC-MS method development and validation should select this compound over non-certified or analog materials. Substitution with a close analog would invalidate method specificity, compromising regulatory submissions and batch release decisions.

Fragment-Based Drug Discovery (FBDD) Library Construction for Kinase and GPCR Targets

As a fragment-sized thiazole derivative, this compound is suitable for inclusion in focused fragment libraries used in biophysical screening campaigns against kinase and G protein-coupled receptor (GPCR) targets [3]. The presence of both bromophenyl (for potential halogen bonding and π-π stacking) and chloromethyl (for covalent probe development or further functionalization) groups offers two distinct vectors for hit elaboration. Procurement of this specific meta-bromo regioisomer ensures that screening data accurately reflect the fragment's contribution to binding, enabling reliable structure-activity relationship (SAR) interpretation and avoiding the confounding effects of regioisomeric or positional isomer contamination.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(3-Bromophenyl)-4-(chloromethyl)-1,3-thiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.